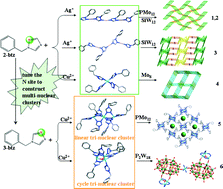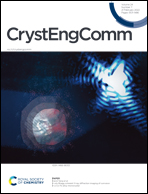Subtly tuning one N site of benzyl-1H-triazole ligands to build mono-nuclear subunits and tri-nuclear clusters to modify polyoxometalates†
CrystEngComm Pub Date: 2015-06-17 DOI: 10.1039/C5CE00768B
Abstract
By using two kinds of organic ligands (1-benzyl-1H-(1,2,4)triazole (2-btz) and 1-benzyl-1H-(1,3,4)triazole (3-btz)), six polyoxometalate (POM)-based compounds were hydrothermally synthesized and structurally characterized, [Ag4(2-btz)4(HPMo2VMo10VIO40)] (1), [Ag4(2-btz)4(SiW12O40)] (2), [Ag4(2-btz)5K(SiWVW11VIO40)]·13H2O (3), [Cu4(2-btz)16(Mo8O26)2] (4), [Cu3(3-btz)8(H2O)4](PMo12O40)2·4H2O (5) and [Cu7(3-btz)16(OH)2(H2O)4(P2W18O62)2]·16H2O (6). Compounds 1 and 2 are isostructural with two sets of Ag–(2-btz) chains linked by Keggin anions to construct a “ladder”. Adjacent “ladders” are further connected by Ag1–O13 bonds to build a 3D framework. In compound 3, the anion dimers are linked by Ag5–O9 bonds to form a 1D chain. The chains are fused by Ag3 and K ions and a 3D framework of 3 is built. In compound 4, the Mo8 anions are linked by [Cu(2-btz)4]2+ subunits to construct a 3D structure. By changing 2-btz to 3-btz, we obtained a linear tri-nuclear cluster [Cu3(3-btz)8(H2O)4]6+ in compound 5. The discrete PMo12 anions combine with tri-nuclear clusters through hydrogen bonding interactions to construct a 2D supramolecular layer. Compound 6 contains a cycle tri-nuclear cluster-supporting anion [Cu3(3-btz)6(OH)(H2O)2(P2W18O62)]−, which is further connected by one [Cu(3-btz)4]2+ subunit to construct a discrete anion dimer. The title compounds show good electrocatalytic activities for reducing nitrite, hydrogen peroxide and bromate. These compounds also exhibit excellent photocatalytic activities for the degradation of methylene blue (MB, 1–6 as catalysts) and Rhodamine B (RhB, 5 and 6 as catalysts). Additionally, the magnetic properties of compounds 5 and 6 have been investigated.

Recommended Literature
- [1] Bridge-substituted calix[4]arenes: syntheses, conformations and application†
- [2] Cancer cell detection based on the interaction between an anticancer drug and cell membrane components†
- [3] Atomic-layer-deposited AZO outperforms ITO in high-efficiency polymer solar cells†
- [4] Carbon nanodots revised: the thermal citric acid/urea reaction†
- [5] Butyric acid inhibits oxidative stress and inflammation injury in calcium oxalate nephrolithiasis by targeting CYP2C9
- [6] Characterisation of gold catalysts
- [7] Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism†
- [8] Calcium oxalate precipitation by diffusion using laminar microfluidics: toward a biomimetic model of pathological microcalcifications†
- [9] Can we make color switchable photovoltaic windows?
- [10] Book reviews










